5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride

Description

Chemical Identity and Nomenclature

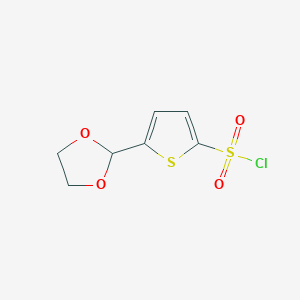

This compound represents a complex heterocyclic compound characterized by multiple functional groups that contribute to its distinctive chemical behavior. The compound is systematically identified by the Chemical Abstracts Service registry number 871825-61-5, which provides unambiguous identification within chemical databases and literature. The molecular formula C7H7ClO4S2 indicates the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, four oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 254.71 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for heterocyclic systems, with the thiophene ring serving as the parent structure and the dioxolane and sulfonyl chloride groups identified as substituents. Alternative nomenclature systems have generated several synonyms, including 2-Thiophenesulfonyl chloride, 5-(1,3-dioxolan-2-yl)-, which emphasizes the thiophene core structure. Additional naming conventions include 5-(1,3-Dioxolan-2-yl)thiophene-2-sulphonyl chloride and 2-[5-(Chlorosulphonyl)thien-2-yl]-1,3-dioxolane, demonstrating the flexibility in describing this multifunctional molecule.

The Simplified Molecular Input Line Entry System representation provides a structural encoding as C1COC(O1)C2=CC=C(S2)S(=O)(=O)Cl, which systematically describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier system generates the identifier InChI=1/C7H7ClO4S2/c8-14(9,10)6-2-1-5(13-6)7-11-3-4-12-7/h1-2,7H,3-4H2, providing another standardized method for compound identification. These various identification systems ensure accurate communication of structural information across different chemical databases and research applications.

Structural Characteristics and Isomerism

The molecular architecture of this compound exhibits a unique combination of heterocyclic systems that significantly influence its chemical and physical properties. The thiophene ring forms the central aromatic framework, consisting of a five-membered ring containing one sulfur atom that provides aromatic character through electron delocalization. This thiophene core adopts a planar configuration characteristic of aromatic heterocycles, with bond angles and distances consistent with sp2 hybridization of the carbon atoms.

The 1,3-dioxolane substituent at the 5-position of the thiophene ring introduces additional complexity to the molecular structure. Dioxolane represents a five-membered heterocyclic ring containing two oxygen atoms in the 1,3-positions, forming a cyclic acetal structure. This dioxolane moiety typically exhibits a puckered conformation rather than a planar arrangement, with the oxygen atoms and carbon atoms adopting positions that minimize steric strain. The presence of the dioxolane ring significantly affects the electronic properties of the thiophene system through inductive and resonance effects.

The sulfonyl chloride functional group attached to the 2-position of the thiophene ring represents a highly electrophilic center within the molecule. This group consists of a sulfur atom bonded to two oxygen atoms through double bonds and one chlorine atom, creating a tetrahedral geometry around the sulfur center. The sulfonyl chloride functionality exhibits significant electron-withdrawing character, which influences the reactivity of the entire molecular system and creates opportunities for nucleophilic substitution reactions.

Physical properties reflect the structural complexity of this compound, with reported values including a density of 1.58 grams per cubic centimeter, indicating relatively high molecular packing efficiency. The boiling point reaches 385.5 degrees Celsius at 760 millimeters of mercury pressure, suggesting strong intermolecular interactions and substantial molecular cohesion. The flash point occurs at 186.9 degrees Celsius, indicating the temperature at which vapor ignition becomes possible under standard atmospheric conditions.

| Physical Property | Value | Units | Source |

|---|---|---|---|

| Density | 1.58 | g/cm³ | |

| Boiling Point | 385.5 | °C at 760 mmHg | |

| Flash Point | 186.9 | °C | |

| Refractive Index | 1.583 | dimensionless |

Historical Development in Heterocyclic Chemistry

The development of compounds containing both thiophene and dioxolane structural elements represents a convergence of two distinct areas of heterocyclic chemistry research. Thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene samples. Meyer's initial observation involved the formation of a blue dye when isatin was mixed with sulfuric acid and crude benzene, leading to the identification of thiophene as the responsible component rather than benzene itself. This discovery established thiophene as a fundamental heterocyclic system and initiated extensive research into thiophene derivatives and their applications.

The subsequent development of thiophene chemistry revealed the aromatic nature of this five-membered heterocycle and its tendency to undergo substitution reactions similar to benzene. Early synthetic approaches to thiophene derivatives included Meyer's original method using acetylene and elemental sulfur, as well as more sophisticated procedures such as the Paal-Knorr thiophene synthesis utilizing 1,4-diketones with sulfidizing reagents. These foundational methods provided the groundwork for preparing more complex thiophene derivatives, including those bearing sulfonyl chloride substituents.

Dioxolane chemistry emerged from broader research into cyclic acetals and their applications as protecting groups in organic synthesis. The development of 1,3-dioxolane as a protecting group for carbonyl compounds revolutionized synthetic strategies by allowing selective transformations of other functional groups while maintaining carbonyl integrity. The preparation of dioxolanes through acetalization of aldehydes and ketalization of ketones with ethylene glycol became a standard procedure in synthetic organic chemistry.

The combination of thiophene and dioxolane structural elements in compounds such as this compound represents a more recent development in heterocyclic chemistry. This approach leverages the protecting group capabilities of the dioxolane moiety while maintaining the aromatic reactivity of the thiophene system. The addition of sulfonyl chloride functionality creates opportunities for further derivatization through nucleophilic substitution reactions, expanding the synthetic utility of these complex heterocyclic systems.

Contemporary research has demonstrated the value of such multifunctional heterocyclic compounds in pharmaceutical chemistry, materials science, and synthetic methodology development. The electronic properties imparted by the thiophene ring, combined with the steric and electronic effects of the dioxolane substituent and the reactivity of the sulfonyl chloride group, create unique opportunities for designing molecules with specific biological or materials properties. This convergence of structural elements exemplifies the evolution of heterocyclic chemistry from simple ring systems to complex multifunctional architectures designed for specific applications.

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)6-2-1-5(13-6)7-11-3-4-12-7/h1-2,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLSSUOFGGIMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594686 | |

| Record name | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871825-61-5 | |

| Record name | 5-(1,3-Dioxolan-2-yl)-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871825-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the 1,3-Dioxolane Substituent on Thiophene

- The 1,3-dioxolane group is introduced by reacting the corresponding thiophene aldehyde or hydroxymethyl derivative with ethylene glycol under acidic conditions to form the cyclic acetal protecting group.

- This step stabilizes the aldehyde functionality and facilitates subsequent sulfonylation without side reactions.

- Typical solvents: methanol or dichloromethane; catalysts: acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

Alternative Synthetic Routes Using Organolithium Reagents

- Some methods start from 5-bromothiophene derivatives, where lithium-halogen exchange is performed using n-butyllithium at low temperatures.

- The resulting organolithium intermediate is then reacted with electrophilic sulfonyl chloride reagents to install the sulfonyl chloride functionality.

- This route allows selective functionalization and can be performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Representative Reaction Scheme (Summary)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Thiophene-2-carboxaldehyde + ethylene glycol, acid catalyst, MeOH/DCM, reflux or RT | Formation of 1,3-dioxolane acetal protecting group | 5-(1,3-Dioxolan-2-yl)thiophene intermediate |

| 2 | Chlorosulfonic acid or sulfuryl chloride, 0 °C to -5 °C, 30–60 min | Chlorosulfonation at 2-position of thiophene | This compound |

| 3 | Quenching with Na2S2O3, washing with NaHCO3 and brine, drying | Work-up and purification | Isolated sulfonyl chloride product |

Research Findings and Analytical Data

- The sulfonyl chloride derivative is typically isolated as a pale green or yellow solid, stable under dry conditions but moisture sensitive due to the reactive sulfonyl chloride group.

- Purity is confirmed by NMR spectroscopy, showing characteristic signals for the thiophene ring, dioxolane protons, and sulfonyl chloride.

- Infrared spectroscopy shows strong absorption bands around 1350-1355 cm⁻¹ and 1150-1160 cm⁻¹ corresponding to sulfonyl groups.

- Mass spectrometry confirms the molecular ion peak consistent with C7H7ClO4S2.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorosulfonation of protected thiophene | 5-(1,3-Dioxolan-2-yl)thiophene-2-aldehyde | Chlorosulfonic acid or SO2Cl2 | 0 to -5 °C, 30-60 min | Straightforward, good yield | Requires careful temperature control |

| Organolithium-mediated sulfonylation | 5-Bromothiophene derivative | n-Butyllithium, sulfonyl chloride | Low temperature, inert atmosphere | High regioselectivity | Sensitive to moisture, requires dry conditions |

| Direct sulfonamide conversion (less common) | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide | Sulfonyl chloride reagents | DMF or DMSO solvent, RT | Useful for derivatives | Multi-step, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride

- Structure : Differs in the placement of the dioxolane group (3-position) and sulfonyl chloride (2-position).

- Properties : Similar molecular formula (C₇H₇ClO₄S₂) but distinct electronic effects due to substituent positions. Reactivity toward nucleophiles may vary due to altered resonance effects on the thiophene ring .

- Applications : Used in analogous synthetic pathways but may exhibit different regioselectivity in coupling reactions.

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl Chloride

Substituent Variations

5-(2-Pyridyl)thiophene-2-sulfonyl Chloride

- Structure: Replaces the dioxolane group with a pyridyl ring (C₉H₆ClNO₂S₂) .

- Properties :

5-[[(4-Chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl Chloride

- Structure: Incorporates a benzamide substituent (C₁₂H₉Cl₂NO₃S₂) .

- Properties :

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Table 2: Reactivity and Stability

Biological Activity

5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride is an organic compound notable for its unique structural features, which include a thiophene ring and a dioxolane moiety. This compound has garnered attention in synthetic organic chemistry due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

- Molecular Formula : C₇H₇ClO₄S₂

- Molecular Weight : 254.71 g/mol

- Functional Groups : Sulfonyl chloride (SO₂Cl), dioxolane, and thiophene.

The sulfonyl chloride group imparts significant reactivity, particularly in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis. Its ability to act as a sulfonating agent allows it to introduce sulfonic acid groups into various organic molecules, which is critical in the development of pharmaceuticals and dyes.

The biological activity of this compound is primarily attributed to its interaction with biological nucleophiles such as amino acids and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications that affect their function.

Biological Activity Studies

Research on the biological activity of this compound has focused on its cytotoxic effects and potential therapeutic applications. Here are some key findings:

- Cytotoxicity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene compounds have demonstrated IC50 values indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HepG2 | 7.46 |

| 5-(1,3-Dioxolan-2-yl)thiophene derivative | HCT116 | 1.54 |

| 5-(1,3-Dioxolan-2-yl)thiophene derivative | MCF7 | 4.52 |

These results suggest that derivatives of this compound may possess significant anti-tumor properties.

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of novel thiourea derivatives incorporating dioxolane moieties found that certain compounds exhibited strong anti-cancer activity greater than standard drugs like doxorubicin. The mechanisms involved included apoptosis induction and inhibition of specific cancer-related pathways such as EGFR tyrosine kinase .

- Synthesis and Evaluation : Research has highlighted the synthesis of compounds related to this compound and their evaluation for biological activity. These studies often involve assessing the cytotoxicity across multiple cancer cell lines and exploring the underlying mechanisms through molecular docking studies and cell cycle analysis.

Applications in Drug Discovery

Due to its reactivity and structural characteristics, this compound is considered a candidate for drug discovery. Its derivatives could be explored further for therapeutic applications in treating various diseases, particularly cancers where conventional therapies may be insufficient or associated with significant side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acetalization of thiophene derivatives with ethylene glycol, analogous to methods used for 5-hydroxymethylfurfural (HMF) . Key steps include protecting reactive hydroxyl groups to minimize etherification side reactions. Oxidative chlorination using reagents like thionyl chloride or phosgene is critical for introducing the sulfonyl chloride moiety, as demonstrated in thiazole sulfonyl chloride syntheses . Optimization involves controlling reaction temperature (e.g., 0–5°C for chlorination) and stoichiometric ratios to suppress byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the dioxolane ring (δ 1.98–3.88 ppm for methylene protons) and thiophene sulfonyl chloride groups (δ 7.5–7.86 ppm for aromatic protons) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Mass spectrometry (MS) can verify the molecular ion peak (expected m/z ~262.04 for C₇H₅ClO₄S₂) .

Q. What safety protocols are essential when handling this sulfonyl chloride?

- Methodology : Store under inert gas (argon/nitrogen) to prevent hydrolysis, and avoid contact with moisture, bases, or oxidizing agents. Use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. In case of exposure, rinse affected areas with copious water and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of the dioxolane group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodology : The electron-donating dioxolane group increases electron density on the thiophene ring, potentially reducing electrophilicity of the sulfonyl chloride. Compare reaction rates with non-acetalized analogs using kinetic studies (e.g., monitoring displacement reactions with amines via HPLC). Computational studies (DFT calculations) can quantify frontier molecular orbital (FMO) energies to correlate with experimental reactivity .

Q. What strategies mitigate side reactions (e.g., etherification) during functionalization of this compound?

- Methodology : Employ protecting groups for hydroxyl or amine nucleophiles to prevent undesired etherification. For example, silyl ethers (TMS or TBS) can shield hydroxyl groups during sulfonamide formation. Low-temperature reactions (e.g., –20°C in dry DMF) and controlled stoichiometry (1:1.05 substrate:nucleophile) minimize byproducts .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology : Systematically vary parameters such as solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., DMAP for acylation), and purification methods (column chromatography vs. recrystallization). Reproduce protocols from conflicting studies and analyze intermediates via in situ IR spectroscopy to identify bottlenecks .

Q. What analytical techniques are most effective for studying degradation pathways under ambient conditions?

- Methodology : Accelerated stability testing (40°C/75% RH) combined with LC-MS can identify hydrolysis products (e.g., sulfonic acid derivatives). Solid-state NMR and powder X-ray diffraction (PXRD) assess crystallinity changes, while thermogravimetric analysis (TGA) monitors thermal decomposition .

Applications in Medicinal Chemistry

Q. How does structural modification of this compound enhance antitumor or antioxidant activity?

- Methodology : Introduce substituents (e.g., hydroxyl groups, halogens) at the thiophene or dioxolane positions to modulate bioactivity. Screen derivatives against cancer cell lines (NCI-60 panel) and assess antioxidant capacity via DPPH/ABTS assays. Correlate results with computed parameters like electrophilicity index (ω) and electron affinity .

Q. Can this sulfonyl chloride serve as a versatile intermediate for radiopharmaceuticals or PET tracers?

- Methodology : Radiolabel the sulfonyl chloride with isotopes (e.g., ¹⁸F) via nucleophilic aromatic substitution. Validate radiochemical purity using radio-HPLC and assess in vivo stability in murine models. Compare biodistribution profiles with non-acetalized analogs to evaluate the dioxolane group’s impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.